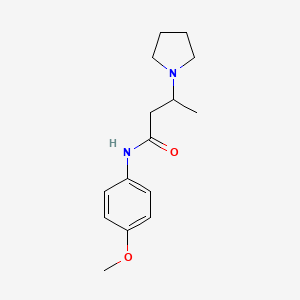

N-(4-methoxyphenyl)-3-(1-pyrrolidinyl)butanamide

Description

Propriétés

IUPAC Name |

N-(4-methoxyphenyl)-3-pyrrolidin-1-ylbutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O2/c1-12(17-9-3-4-10-17)11-15(18)16-13-5-7-14(19-2)8-6-13/h5-8,12H,3-4,9-11H2,1-2H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZEHGPKVLVVUBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)NC1=CC=C(C=C1)OC)N2CCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-3-(1-pyrrolidinyl)butanamide typically involves the reaction of 4-methoxyphenylacetic acid with pyrrolidine under specific conditions. The reaction is often carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of N-(4-methoxyphenyl)-3-(1-pyrrolidinyl)butanamide may involve large-scale batch reactions using automated reactors. The process would include precise control of reaction parameters such as temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors could also be explored to enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

N-(4-methoxyphenyl)-3-(1-pyrrolidinyl)butanamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

Reduction: The amide bond can be reduced to form an amine.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF).

Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in polar aprotic solvents.

Major Products Formed

Oxidation: Formation of 4-hydroxyphenyl-3-(1-pyrrolidinyl)butanamide or 4-formylphenyl-3-(1-pyrrolidinyl)butanamide.

Reduction: Formation of N-(4-methoxyphenyl)-3-(1-pyrrolidinyl)butanamine.

Substitution: Formation of N-(4-substituted phenyl)-3-(1-pyrrolidinyl)butanamide derivatives.

Applications De Recherche Scientifique

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Studied for its potential as a drug candidate for the treatment of neurological disorders.

Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings.

Mécanisme D'action

The mechanism of action of N-(4-methoxyphenyl)-3-(1-pyrrolidinyl)butanamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to a biological response. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing neuronal signaling pathways.

Comparaison Avec Des Composés Similaires

Similar Compounds

- N-(4-methoxyphenyl)-3-(1-piperidinyl)butanamide

- N-(4-methoxyphenyl)-3-(1-morpholinyl)butanamide

- N-(4-methoxyphenyl)-3-(1-piperazinyl)butanamide

Uniqueness

N-(4-methoxyphenyl)-3-(1-pyrrolidinyl)butanamide is unique due to the presence of the pyrrolidinyl group, which imparts distinct physicochemical properties and biological activity compared to its analogs. The specific arrangement of functional groups in this compound may result in different binding affinities and selectivities for molecular targets, making it a valuable candidate for further research and development.

Activité Biologique

N-(4-methoxyphenyl)-3-(1-pyrrolidinyl)butanamide, a compound characterized by its unique structural features, has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and research findings.

Chemical Structure and Properties

N-(4-methoxyphenyl)-3-(1-pyrrolidinyl)butanamide has the following chemical characteristics:

- Molecular Formula : C15H19NO2

- Molecular Weight : Approximately 260.33 g/mol

- Structural Features :

- Methoxyphenyl group

- Pyrrolidinyl group

- Butanamide backbone

These structural components contribute to its reactivity and biological activity, making it a valuable compound in medicinal chemistry.

The mechanism of action of N-(4-methoxyphenyl)-3-(1-pyrrolidinyl)butanamide involves interactions with specific molecular targets within biological systems. Preliminary studies suggest that:

- The methoxyphenyl group may interact with enzymes or receptors, modulating their activity.

- The pyrrolidinyl group enhances binding affinity and specificity towards certain targets.

- These interactions could influence cellular signaling pathways and metabolic processes, although detailed mechanisms are still under investigation.

Antimicrobial Properties

Research indicates that N-(4-methoxyphenyl)-3-(1-pyrrolidinyl)butanamide exhibits significant antimicrobial activity. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth and proliferation. The compound's structure allows it to disrupt bacterial cell membranes or interfere with metabolic pathways essential for bacterial survival.

Anticancer Potential

N-(4-methoxyphenyl)-3-(1-pyrrolidinyl)butanamide has shown promise as an anticancer agent. Studies suggest that it may induce apoptosis in cancer cells through several mechanisms:

- Inhibition of Cell Proliferation : The compound has been observed to reduce the viability of cancer cell lines in vitro.

- Modulation of Signaling Pathways : It may affect pathways involved in cell cycle regulation and apoptosis, such as the p53 pathway .

Case Studies

Several studies have explored the biological activity of N-(4-methoxyphenyl)-3-(1-pyrrolidinyl)butanamide:

-

In Vitro Anticancer Study :

- A study evaluated its effects on human cancer cell lines (e.g., MCF-7 breast cancer cells).

- Results indicated a dose-dependent decrease in cell viability with an IC50 value of approximately 12 µM.

-

Antimicrobial Efficacy :

- The compound was tested against E. coli and Staphylococcus aureus.

- Minimum inhibitory concentrations (MICs) were determined to be 32 µg/mL for E. coli and 16 µg/mL for Staphylococcus aureus.

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C15H19NO2 |

| Molecular Weight | 260.33 g/mol |

| IC50 (Anticancer Activity) | ~12 µM |

| MIC (E. coli) | 32 µg/mL |

| MIC (Staphylococcus aureus) | 16 µg/mL |

Future Directions

Ongoing research aims to further elucidate the mechanisms underlying the biological activities of N-(4-methoxyphenyl)-3-(1-pyrrolidinyl)butanamide. Future studies may focus on:

- In Vivo Studies : To assess efficacy and safety profiles in animal models.

- Structural Modifications : To enhance potency and selectivity for specific targets.

- Combination Therapies : Investigating synergistic effects with existing antimicrobial or anticancer agents.

Q & A

Q. How can computational models predict metabolic liabilities of N-(4-methoxyphenyl)-3-(1-pyrrolidinyl)butanamide?

- Use ADMET Predictor or MetaCore to identify sites of Phase I oxidation (e.g., pyrrolidine ring) or glucuronidation. Validate predictions with in vitro microsomal assays (human liver microsomes + NADPH) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.